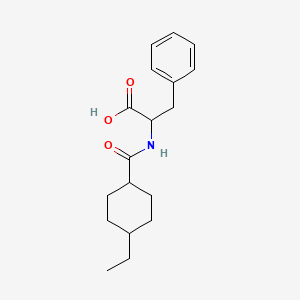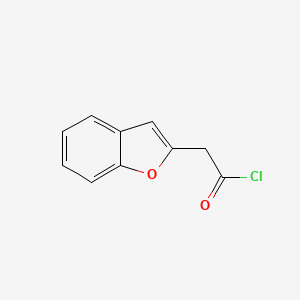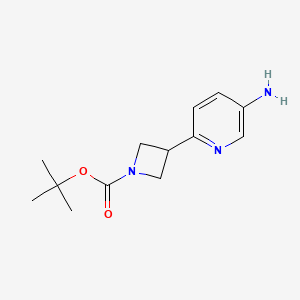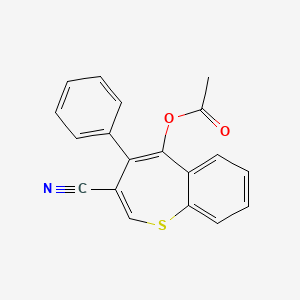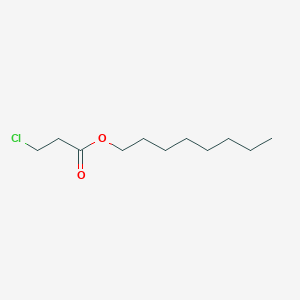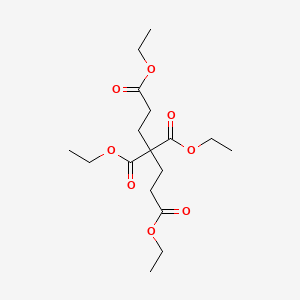
Tetraethyl pentane-1,3,3,5-tetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethyl pentane-1,3,3,5-tetracarboxylate is an organic compound with the molecular formula C17H28O8 It is a tetraester derivative of pentane-1,3,3,5-tetracarboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tetraethyl pentane-1,3,3,5-tetracarboxylate typically involves the esterification of pentane-1,3,3,5-tetracarboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
Pentane-1,3,3,5-tetracarboxylic acid+4C2H5OH→Tetraethyl pentane-1,3,3,5-tetracarboxylate+4H2O
Industrial Production Methods: In an industrial setting, the esterification process can be carried out in a continuous flow reactor to increase efficiency and yield. The reaction conditions typically involve elevated temperatures (around 60-80°C) and the removal of water to drive the reaction to completion. The use of a dehydrating agent or a distillation setup can help in achieving higher yields.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of aqueous acids or bases to yield pentane-1,3,3,5-tetracarboxylic acid and ethanol.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Pentane-1,3,3,5-tetracarboxylic acid and ethanol.
Reduction: Pentane-1,3,3,5-tetracarboxylic alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Tetraethyl pentane-1,3,3,5-tetracarboxylate is used as a building block in organic synthesis. Its multiple ester groups make it a versatile intermediate for the synthesis of complex molecules.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize prodrugs or drug delivery systems. The ester groups can be hydrolyzed in vivo to release the active drug.
Industry: In materials science, this compound can be used to produce polymers and resins with specific properties. Its ability to undergo various chemical reactions makes it useful in the development of new materials.
Mecanismo De Acción
The mechanism by which tetraethyl pentane-1,3,3,5-tetracarboxylate exerts its effects depends on the specific application. In hydrolysis reactions, the ester bonds are cleaved by nucleophilic attack from water molecules. In reduction reactions, the ester groups are reduced to alcohols through the transfer of hydride ions from the reducing agent.
Molecular Targets and Pathways:
Hydrolysis: Targeting the ester bonds, leading to the formation of carboxylic acids and alcohols.
Reduction: Targeting the carbonyl carbon of the ester groups, resulting in the formation of primary alcohols.
Comparación Con Compuestos Similares
- Tetraethyl ethane-1,1,2,2-tetracarboxylate
- Tetraethyl butane-1,1,3,3-tetracarboxylate
- Tetraethyl propane-1,1,2,2-tetracarboxylate
Comparison: Tetraethyl pentane-1,3,3,5-tetracarboxylate is unique due to its specific structural arrangement, which provides distinct reactivity and properties compared to other tetraethyl esters
Propiedades
Número CAS |
6297-36-5 |
|---|---|
Fórmula molecular |
C17H28O8 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
tetraethyl pentane-1,3,3,5-tetracarboxylate |
InChI |
InChI=1S/C17H28O8/c1-5-22-13(18)9-11-17(15(20)24-7-3,16(21)25-8-4)12-10-14(19)23-6-2/h5-12H2,1-4H3 |
Clave InChI |
QOYOXWTVAJBIDG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(CCC(=O)OCC)(C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12084386.png)




![2,6-Dioxaspiro[4.5]decan-9-yl methanesulfonate](/img/structure/B12084424.png)
